ACE Inhibitory Potency: L-isoleucyl-L-arginine (IC50 306.4 μM) vs. Tyr-Arg (IC50 237.2 μM)
In a head-to-head comparison within the same study, L-isoleucyl-L-arginine (Ile-Arg) demonstrated moderate ACE inhibitory activity with an IC50 value of 306.4 μM, while the structurally related dipeptide Tyr-Arg exhibited an IC50 of 237.2 μM [1]. This represents a 1.29-fold difference in potency, highlighting the impact of substituting isoleucine with tyrosine at the N-terminus.
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 306.4 μM |
| Comparator Or Baseline | Tyr-Arg (237.2 μM) |
| Quantified Difference | 1.29-fold less potent than Tyr-Arg |
| Conditions | In vitro ACE inhibition assay using purified ACE and Hippuryl-His-Leu (HHL) as substrate; peptides derived from marine sponge (Stylotella aurantium) hydrolysate [1] |
Why This Matters
This direct comparison provides a precise benchmark for researchers designing SAR studies to understand how N-terminal amino acid identity modulates ACE inhibition.
- [1] Ko, S. C., et al. (2017). Purification and molecular docking study of angiotensin I-converting enzyme (ACE) inhibitory peptides from hydrolysates of marine sponge Stylotella aurantium. Process Biochemistry, 54, 180-187. View Source
